![molecular formula C13H17NO B15062337 [(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,6R,7S)-7-phenyl-3-azabicyclo[410]heptan-1-yl]methanol is a complex organic compound characterized by a bicyclic structure with a phenyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: This step involves the cyclization of a suitable precursor to form the azabicyclo[4.1.0]heptane core.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
化学反应分析
Types of Reactions
[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenyl group can be reduced under specific conditions to form a cyclohexyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, [(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure and functional groups allow it to interact with proteins and nucleic acids, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of [(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol involves its interaction with specific molecular targets. The phenyl group and hydroxymethyl group allow it to form hydrogen bonds and hydrophobic interactions with proteins and other macromolecules. This can lead to modulation of biological pathways and therapeutic effects.
相似化合物的比较
Similar Compounds
[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptane]: Lacks the hydroxymethyl group, resulting in different chemical properties.
[(1S,6R,7S)-7-cyclohexyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol: Contains a cyclohexyl group instead of a phenyl group, leading to different biological interactions.
Uniqueness
[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol is unique due to its specific combination of a phenyl group and a hydroxymethyl group on a bicyclic core. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H17NO/c15-9-13-8-14-7-6-11(13)12(13)10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-,13+/m1/s1 |
InChI 键 |
KITGLTRODJJSPO-UPJWGTAASA-N |
手性 SMILES |
C1CNC[C@@]2([C@H]1[C@H]2C3=CC=CC=C3)CO |
规范 SMILES |
C1CNCC2(C1C2C3=CC=CC=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


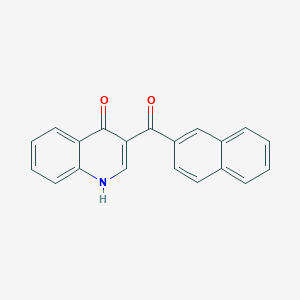
![1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
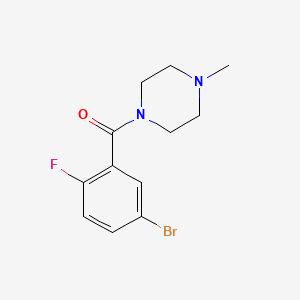
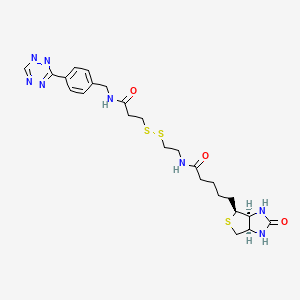
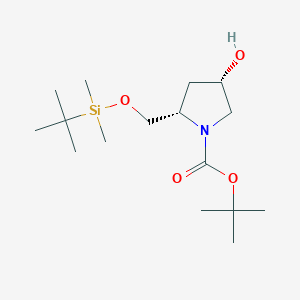
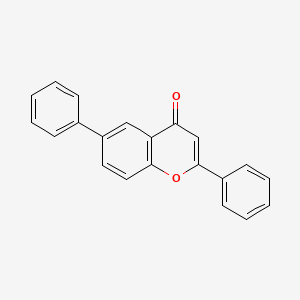
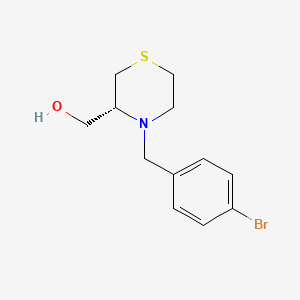
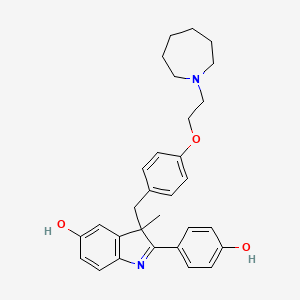
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)

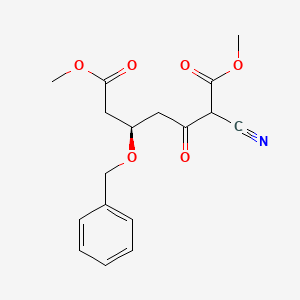
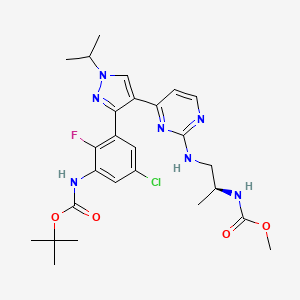
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
![2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one](/img/structure/B15062349.png)
